3-(2-Tert-butylphenoxy)azetidine
Overview
Description
3-(2-Tert-butylphenoxy)azetidine is a heterocyclic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a phenoxy group substituted with a tert-butyl group. The presence of the azetidine ring makes this compound an interesting subject for research in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tert-butylphenoxy)azetidine typically involves the reaction of 2-(tert-butyl)phenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of azetidine to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Tert-butylphenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted azetidine compounds .
Scientific Research Applications
3-(2-Tert-butylphenoxy)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Tert-butylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules . Further research is needed to fully elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dimethylphenoxy)azetidine hydrochloride
- 3-(2,4-Dimethylphenoxy)azetidine
- 3-(o-Tolyloxy)azetidine hydrochloride
- 3-(4-(tert-Butyl)phenoxy)azetidine hydrochloride
- 3-(4-Bromo-2-isopropylphenoxy)azetidine
Uniqueness
3-(2-Tert-butylphenoxy)azetidine is unique due to the presence of the tert-butyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance the compound’s stability and binding affinity to specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(2-tert-butylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)11-6-4-5-7-12(11)15-10-8-14-9-10/h4-7,10,14H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMWTGOSPDTLNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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